molecular formula C10H8N2O3 B3047446 Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate CAS No. 1395493-36-3

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B3047446
CAS No.: 1395493-36-3
M. Wt: 204.18
InChI Key: XCOUANURBKGJLP-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused pyrido-pyrimidine core with a ketone group at position 4 and a methyl ester at position 5. This structure combines aromaticity with polar functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 4-oxopyrido[1,2-a]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-8-11-5-4-9(13)12(8)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOUANURBKGJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC=CC2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856757
Record name Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-36-3
Record name 4H-Pyrido[1,2-a]pyrimidine-7-carboxylic acid, 4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate typically involves the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate. This reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol and catalysts like potassium hydroxide to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridopyrimidine derivatives.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Halogenation : Chlorine () and bromine () at position 7 increase molecular weight and polarizability, which may enhance binding affinity in hydrophobic pockets. Bromine’s larger atomic radius could sterically hinder interactions compared to chlorine.

Core Heterocycle Modifications

  • Replacing the pyrido-pyrimidine core with imidazo-pyrimidine () changes aromaticity and electron distribution. Imidazo derivatives often exhibit enhanced π-π stacking interactions in biological systems.

Functional Group Additions

  • The amino group in Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate () introduces a nucleophilic site, enabling conjugation or hydrogen bonding, absent in the target compound.

Biological Activity

Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate (CAS No. 1395493-36-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate . The process includes steps such as condensation, cyclization, and esterification to yield the final product. Industrial methods may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been identified as a potential inhibitor of the HIV-1 integrase enzyme , which is crucial for viral replication. The compound binds to the active site of the integrase, thereby preventing the integration of viral DNA into the host genome .

Anticancer Properties

In vitro studies have demonstrated that derivatives of pyridopyrimidine compounds, including this compound, possess potent anticancer activity. For instance, related compounds have shown IC50 values ranging from 15.3 µM to 29.1 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The structural variations in these compounds significantly influence their cytotoxicity.

CompoundCell LineIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3
This compoundA549TBD

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacteria and fungi. Studies have reported its efficacy against E. coli , S. aureus , and fungal strains like A. flavus and A. niger . The presence of specific functional groups in its structure enhances its antibacterial action .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As an anti-HIV agent, it inhibits the integrase enzyme, crucial for viral DNA integration.
  • Cytotoxicity Induction : It induces apoptosis in cancer cells through cell cycle arrest mechanisms.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and fungal growth through unknown pathways.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • A study published in MDPI reported that pyrimidine derivatives showed high efficacy against multiple cancer cell lines with varying IC50 values based on structural modifications .
  • Another research highlighted its role as a promising candidate for drug development due to its ability to inhibit viral replication effectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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